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Compound of Interest

Compound Name: 4-Tert-butoxyaniline

Cat. No.: B1279196 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-tert-butoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The

document is intended for researchers, scientists, and drug development professionals, offering

a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data.

Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 4-tert-
butoxyaniline.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.78 d, J=8.8 Hz 2H
Ar-H (ortho to -O(t-

Bu))

6.63 d, J=8.8 Hz 2H Ar-H (ortho to -NH₂)

3.45 br s 2H -NH₂

1.29 s 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, 101 MHz)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1279196?utm_src=pdf-interest
https://www.benchchem.com/product/b1279196?utm_src=pdf-body
https://www.benchchem.com/product/b1279196?utm_src=pdf-body
https://www.benchchem.com/product/b1279196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

150.0 Ar-C (para to -NH₂)

140.4 Ar-C (para to -O(t-Bu))

122.5 Ar-CH (ortho to -O(t-Bu))

115.8 Ar-CH (ortho to -NH₂)

78.1 -OC(CH₃)₃

28.9 -C(CH₃)₃

Table 3: Infrared (IR) Spectroscopy Data (Neat)
Wavenumber (cm⁻¹) Intensity Assignment

3435, 3350 Strong, Sharp
N-H Stretch (asymmetric &

symmetric)

2975 Strong C-H Stretch (sp³)

1620 Medium N-H Bend (scissoring)

1510 Strong C=C Stretch (aromatic)

1230 Strong C-O Stretch (aryl ether)

825 Strong
C-H Bend (para-disubstituted

aromatic)

Table 4: Mass Spectrometry (EI-MS) Data
m/z Relative Intensity (%) Assignment

165 30 [M]⁺ (Molecular Ion)

150 100 [M - CH₃]⁺ (Base Peak)

109 45 [M - C₄H₈]⁺

93 25 [C₆H₅NH₂]⁺

57 40 [C₄H₉]⁺
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Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 10-20 mg of 4-tert-butoxyaniline was accurately weighed and dissolved in

approximately 0.7 mL of deuterated chloroform (CDCl₃).

The solution was transferred to a 5 mm NMR tube.

The sample was vortexed to ensure homogeneity.

¹H and ¹³C NMR Acquisition:

Spectra were recorded on a 400 MHz NMR spectrometer.

For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. A sufficient

number of scans were acquired to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence was utilized with a spectral width of 0 to

220 ppm. A longer acquisition time and a greater number of scans were employed due to the

lower natural abundance of the ¹³C isotope.

The obtained Free Induction Decays (FIDs) were Fourier transformed, and the resulting

spectra were phase and baseline corrected. Chemical shifts were referenced to the residual

solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):

A small amount of neat (undiluted) 4-tert-butoxyaniline was placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

The plates were gently pressed together to form a thin, uniform liquid film.
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FTIR Spectrum Acquisition:

A background spectrum of the empty sample compartment was recorded to account for

atmospheric and instrumental variations.

The prepared salt plates were placed in the sample holder of the FTIR spectrometer.

The infrared spectrum was recorded over the range of 4000 to 400 cm⁻¹.

The resulting spectrum was presented in terms of transmittance or absorbance as a function

of wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

A dilute solution of 4-tert-butoxyaniline in a volatile organic solvent (e.g., methanol or

dichloromethane) was prepared.

The sample was introduced into the mass spectrometer, typically via direct infusion or

through a gas chromatograph (GC-MS).

Electron Impact (EI) ionization was employed, where the sample molecules were bombarded

with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z)

using a mass analyzer (e.g., a quadrupole).

A detector recorded the abundance of each ion.

The data was processed to generate a mass spectrum, which plots the relative intensity of

ions as a function of their m/z values.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-tert-butoxyaniline.

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Conclusion

Chemical Compound
(4-Tert-butoxyaniline)

Dissolve in
Deuterated Solvent

Prepare Thin Film
or KBr Pellet

Dissolve in
Volatile Solvent

NMR Spectrometer FTIR Spectrometer Mass Spectrometer

FID Processing &
Fourier Transform

Interferogram Processing &
Fourier Transform

Ion Separation &
Detection

¹H & ¹³C NMR Spectra
(Chemical Shift, Coupling)

IR Spectrum
(Functional Groups)

Mass Spectrum
(Molecular Ion, Fragmentation)

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis of a chemical compound.
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[https://www.benchchem.com/product/b1279196#spectroscopic-data-of-4-tert-butoxyaniline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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